1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

概要

説明

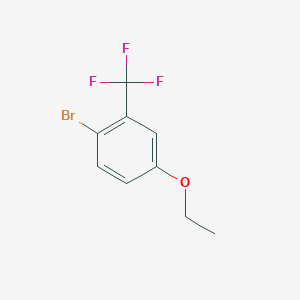

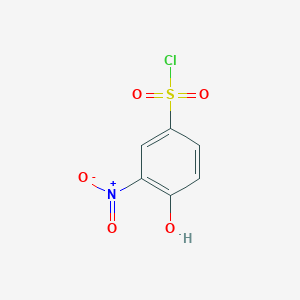

“1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C9H8BrF3O . It has an average mass of 269.058 Da and a monoisotopic mass of 267.971039 Da .

Molecular Structure Analysis

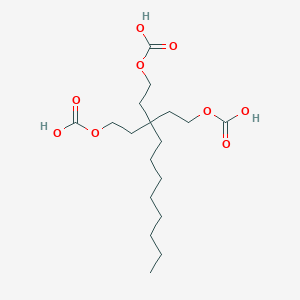

The molecular structure of “1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene” can be represented by the SMILES stringCCOC1=CC=C(C(C(F)(F)F)=C1)Br . The InChI representation is 1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.06 g/mol . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 9.2 Ų . The compound has a complexity of 183 .科学的研究の応用

Synthesis of Functionalized (Trifluoromethyl)benzenes

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene serves as a precursor in the synthesis of functionalized (trifluoromethyl)benzenes. The compound is utilized in reactions to generate various derivatives, providing access to a broad spectrum of functionalized aromatic compounds. These reactions are fundamental in developing new materials and chemicals with potential applications in pharmaceuticals, agrochemicals, and organic electronics. For instance, the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives via Wittig methylenation demonstrates the versatility of such precursors in synthesizing complex molecules with trifluoromethyl groups (Volle & Schlosser, 2002).

Advancements in Organic Synthesis Techniques

The reactivity of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene under various conditions facilitates the exploration of novel synthetic routes and mechanisms. For example, studies on the reactions of related bromo-ethoxy-trifluoromethyl compounds with benzenethiols highlight the nuanced reactivity patterns that can be exploited for synthetic advantages, leading to both addition-elimination and substitution products (Jingwei Zhao et al., 2010).

Development of New Materials

Research into the applications of 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene contributes to the development of new materials. By exploring the chemical properties and reactivities of this compound, scientists can design and synthesize novel materials with specific properties, such as enhanced stability, fluorescence, or reactivity. These materials have potential applications in various industries, including electronics, photonics, and nanotechnology.

Facilitating Complex Chemical Transformations

The compound is instrumental in facilitating complex chemical transformations, including Diels-Alder reactions, C-H activation, and radical cyclization processes. These transformations are crucial for constructing cyclic compounds, intermediates, and polymers with broad applicability in drug development, materials science, and catalysis. For example, the synthesis of 1-substituted 3-alkoxy-1H-isoindoles from related bromo-ethoxy compounds illustrates the compound's utility in generating heterocyclic structures (Minami Kuroda & Kobayashi, 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

特性

IUPAC Name |

1-bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBKTJHPNAJJOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621862 | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

CAS RN |

156605-95-7 | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156605-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)